5-Cyclohexyl-1,3-thiazol-2-amine can be classified as:
The synthesis of 5-cyclohexyl-1,3-thiazol-2-amine typically involves the reaction of cyclohexyl isothiocyanate with appropriate amines. A common method includes:
The yield and purity of the synthesized compound can be assessed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry.
The molecular structure of 5-cyclohexyl-1,3-thiazol-2-amine features:
NMR spectroscopy provides insights into the hydrogen environments within the molecule, indicating the presence of cyclohexyl protons and the amine group.
5-Cyclohexyl-1,3-thiazol-2-amine can participate in various chemical reactions, including:
These reactions are significant for developing derivatives with enhanced biological activity.
The mechanism of action of 5-cyclohexyl-1,3-thiazol-2-amine may involve:
Studies indicate that compounds containing thiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets.
5-Cyclohexyl-1,3-thiazol-2-amine has several scientific applications:
The 2-aminothiazole ring system is a privileged heterocyclic scaffold in drug discovery due to its versatile pharmacological profile and synthetic tractability. This nucleus consists of a five-membered ring featuring both nitrogen (N3) and sulfur (S1) atoms, enabling diverse electronic interactions with biological targets. The scaffold’s significance arises from:
The incorporation of a cyclohexyl moiety at the C5 position of 1,3-thiazol-2-amine represents a deliberate structural optimization to enhance target selectivity and pharmacokinetic behavior. Key design implications include:
This compound has emerged as a key structural motif in several pharmacological contexts:
Table 1: Biological Targets and Activities of 5-Cyclohexyl-1,3-thiazol-2-amine Derivatives
Biological Target | Activity | Potency (IC50/EC50) | Cellular/Model System |
---|---|---|---|
Zinc-Activated Channel (ZAC) | Negative allosteric modulator | 1–3 µM | Xenopus oocytes, HEK293 cells |
Tyrosinase | Competitive inhibition | 1.03–5.21 µM | B16F10 melanoma cells |
K562 leukemia cells | Anti-proliferative | <10 µM (varies) | In vitro cell culture |
Table 2: Key Analogs and Their Research Applications
Analog Structure | Biological Activity | Key Findings |
---|---|---|
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC antagonist | >30 µM selectivity vs 5-HT3A, nAChR, GABAAR |
(Z)-5-(3,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | Tyrosinase inhibitor | Non-competitive binding; suppresses melanin in B16F10 cells |
2-Amino-4-(4-chlorophenyl)thiazole derivatives | Anticancer | Dual inhibition of PARP-1 and cellular proliferation |
Despite its therapeutic promise, critical knowledge gaps persist:
Table 3: Core Chemical Identifiers of 5-Cyclohexyl-1,3-thiazol-2-amine
Property | Value/Identifier |
---|---|
Systematic IUPAC Name | 5-Cyclohexyl-1,3-thiazol-2-amine |
CAS Registry Number | 1438-45-5 |
Molecular Formula | C9H14N2S |
SMILES | C1CCC(CC1)C2=CN=C(S2)N |
InChI Key | SOFLDPBWJJOWOK-UHFFFAOYSA-N |
Monoisotopic Mass | 182.0878 g/mol |
Concluding Remarks
5-Cyclohexyl-1,3-thiazol-2-amine exemplifies structure-driven pharmacology, where strategic cyclohexyl integration amplifies the innate bioactivity of the 2-aminothiazole core. Its emergence in ion channel modulation, antimelanogenesis, and oncology underscores the scaffold’s versatility. Future research must prioritize in vivo validation, target deconvolution, and SAR diversification to fully exploit its therapeutic potential.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3